5-(3,5-Dimethoxyphenyl)-2-fluorophenol
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Overview
Description
5-(3,5-Dimethoxyphenyl)-2-fluorophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a fluorine atom and two methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethoxyphenyl)-2-fluorophenol typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethoxyphenol as the starting material.
Fluorination: The introduction of the fluorine atom is achieved through a fluorination reaction. This can be done using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, at temperatures ranging from room temperature to reflux conditions, depending on the reactivity of the fluorinating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dimethoxyphenyl)-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the methoxy groups.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
5-(3,5-Dimethoxyphenyl)-2-fluorophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethoxyphenyl)-2-fluorophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways: Modulating signaling pathways involved in cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxyphenol: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
2-Fluorophenol: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
3,5-Dimethoxybenzaldehyde: Contains an aldehyde group instead of a hydroxyl group, leading to different applications and reactivity.
Uniqueness
5-(3,5-Dimethoxyphenyl)-2-fluorophenol is unique due to the combination of the fluorine atom and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
5-(3,5-dimethoxyphenyl)-2-fluorophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO3/c1-17-11-5-10(6-12(8-11)18-2)9-3-4-13(15)14(16)7-9/h3-8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPOVCYVXJOEGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=C(C=C2)F)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684390 |
Source
|
Record name | 4-Fluoro-3',5'-dimethoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-39-1 |
Source
|
Record name | 4-Fluoro-3',5'-dimethoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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